2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-bromo-4-chloroaniline with an appropriate aldehyde to form a Schiff base, followed by the reaction with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or aldehydes to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of various oxidation states.
Scientific Research Applications
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
- 2-[(2-Bromo-4-fluorophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide
- 2-[(2-Chloro-4-bromophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide lies in its specific combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H12Br2ClN3O |
---|---|
Molecular Weight |
445.53 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Br2ClN3O/c16-11-3-1-2-10(6-11)8-20-21-15(22)9-19-14-5-4-12(18)7-13(14)17/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI Key |
UHTPNBBTWULNGS-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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